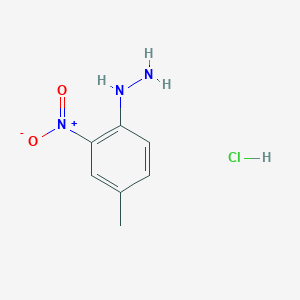

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride

Description

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is an aryl hydrazine derivative characterized by a phenyl ring substituted with a methyl group at the para position and a nitro group at the ortho position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines, indoles, and triazoles. Its nitro group enhances electrophilicity, facilitating cyclization reactions, while the methyl group may influence steric and electronic properties during synthesis .

Properties

IUPAC Name |

(4-methyl-2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLYIUEYAZYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Hydrazine hydrate is used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is 1-(4-Methyl-2-aminophenyl)hydrazine hydrochloride.

Substitution: Various hydrazone derivatives can be formed depending on the electrophile used in the reaction.

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and nitro functional groups. The hydrazine moiety can form hydrazones with carbonyl compounds, while the nitro group can undergo reduction to form amino derivatives. These interactions can modulate biological pathways and exhibit pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Selected Aryl Hydrazine Hydrochlorides

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 1-(4-Methyl-2-nitrophenyl)hydrazine HCl enhances reactivity in cyclization reactions compared to ethyl or methyl substituents, which are electron-donating. For example, nitro-substituted hydrazines are pivotal in forming hypoxia-selective anticancer agents like KS119 .

Insights :

- The synthesis of 4-nitrophenylhydrazine HCl uses sodium metabisulfite for reduction under mild conditions (pH 5–8, 10–35°C), ensuring high purity . By contrast, fluorophenyl derivatives require NaBH4 for hydrazine reduction, yielding ~73% . The target compound’s synthesis likely follows analogous diazotization-reduction steps but may face challenges due to the nitro group’s stability under acidic conditions.

Biological Activity

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride, a derivative of 4-methyl-2-nitrophenylhydrazine, is a compound of interest due to its potential biological activities. Hydrazine derivatives have been widely studied for their pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is characterized by its hydrazine functional group attached to a nitrophenyl moiety. The molecular formula is , and it has a molecular weight of approximately 169.17 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 1-(4-Methyl-2-nitrophenyl)hydrazine can induce apoptosis in cancer cells by disrupting cellular processes and promoting cell cycle arrest.

Case Study:

In a study examining the effects of hydrazine derivatives on MCF-7 breast cancer cells, it was found that increasing concentrations led to a marked decrease in cell viability, with IC50 values indicating potent anticancer activity (IC50 = 225 µM for related compounds) .

2. Antibacterial Activity

Hydrazine derivatives have also been investigated for their antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Data Table: Antibacterial Efficacy of Hydrazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

3. Antioxidant Activity

The antioxidant potential of hydrazine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Research Findings:

Studies have demonstrated that certain hydrazine derivatives exhibit significant antioxidant activity comparable to standard antioxidants like ascorbic acid, effectively reducing oxidative damage in cellular models .

The biological activities of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride are attributed to its ability to interact with various biomolecules. Its mechanism may involve:

- Reactive Oxygen Species (ROS) Modulation: The compound may alter ROS levels, impacting cell survival and proliferation.

- Enzyme Inhibition: It can inhibit specific enzymes involved in cancer progression or bacterial metabolism.

- Apoptosis Induction: By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.